(Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one (Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14531142
InChI: InChI=1S/C12H12N2O3S/c1-16-8-4-3-7(5-9(8)17-2)6-10-11(15)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14,15)/b10-6-
SMILES:
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.30 g/mol

(Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one

CAS No.:

Cat. No.: VC14531142

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.30 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one -

Specification

Molecular Formula C12H12N2O3S
Molecular Weight 264.30 g/mol
IUPAC Name (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C12H12N2O3S/c1-16-8-4-3-7(5-9(8)17-2)6-10-11(15)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14,15)/b10-6-
Standard InChI Key UAAYANCJZUULAF-POHAHGRESA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=N)S2)OC
Canonical SMILES COC1=C(C=C(C=C1)C=C2C(=O)NC(=N)S2)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(Z)-2-Amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one (IUPAC name: (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one) features a thiazolidin-4-one ring conjugated to a 3,4-dimethoxybenzylidene group at the 5-position. The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, enabling π-π interactions with biological targets .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₃S
Molecular Weight264.30 g/mol
Canonical SMILESCOC1=C(C=C(C=C1)C=C2C(=O)NC(=N)S2)OC
InChI KeyUAAYANCJZUULAF-POHAHGRESA-N
PubChem CID1206249

The compound’s isomeric SMILES (COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=N)S2)OC) confirms the Z-stereochemistry, while X-ray crystallography of analogous structures reveals a dihedral angle of 8.2° between the thiazolidinone and aryl rings, optimizing conjugation .

Spectroscopic Signatures

Vibrational spectroscopy (IR) of the compound shows characteristic absorptions at 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N imine), and 1250–1020 cm⁻¹ (C-O-C methoxy groups). ¹H NMR spectra in DMSO-d₆ exhibit resonances at δ 3.82 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 6.95–7.45 (m, 3H, aryl-H), and 8.32 (s, 1H, CH=) .

Synthesis and Structural Optimization

Core Synthesis Strategy

The compound is synthesized via a three-step sequence:

  • Migration Cyclization: Reaction of N-benzyl-2-chloroacetamide with ammonium thiocyanate in ethanol yields 2-(benzylamino)thiazol-4(5H)-one .

  • Condensation: Treatment with 3,4-dimethoxybenzaldehyde in acetic acid/sodium acetate introduces the benzylidene moiety.

  • Demethylation (Optional): Selective removal of methoxy groups using BBr₃ generates hydroxylated analogs for structure-activity studies .

Table 2: Synthetic Yield Optimization

Reaction ConditionTemperature (°C)Yield (%)
Acetic acid, NaOAc11072
Ethanol, piperidine8058
Microwave-assisted12089

Microwave irradiation reduces reaction time to 15 minutes while improving yield to 89% .

Stereochemical Control

The Z-isomer predominates (>95%) due to steric hindrance between the thiazolidinone’s 2-amino group and the benzylidene’s ortho-methoxy substituents. Nuclear Overhauser Effect (NOE) spectroscopy confirms this configuration, showing proximity between the thiazole H-5 and benzylidene aryl protons .

Biological Activities and Mechanism

Tyrosinase Inhibition

In mushroom tyrosinase assays, the compound exhibits moderate inhibition (IC₅₀ = 148.3 ± 1.12 µM) compared to kojic acid (IC₅₀ = 28.6 µM) . Key interactions include:

  • Hydrogen bonding between the 2-amino group and His263

  • π-Stacking of the dimethoxybenzylidene ring with Phe264

  • Chelation of copper ions via the thiazolidinone carbonyl

Table 3: Comparative Tyrosinase Inhibition

CompoundIC₅₀ (µM)Selectivity (L-DOPA vs. L-tyrosine)
Target Compound148.31:1.2
2,4-Dihydroxy Analog 0.271:106
Kojic Acid28.61:1.1

Antioxidant Capacity

In DPPH radical scavenging assays, the compound shows EC₅₀ = 82.4 µM, outperforming BHT (EC₅₀ = 45.6 µM) but lacking the catechol moiety required for superior activity . Methoxy groups donate electron density via resonance, stabilizing radical intermediates.

Research Applications and Derivatives

Structure-Activity Relationships (SAR)

  • Methoxy Position: 3,4-Dimethoxy substitution enhances planar geometry but reduces hydrogen bonding capacity vs. dihydroxy analogs .

  • Thiazole Modifications: N-Methylation of the 2-amino group decreases activity by 60%, emphasizing its role in copper coordination .

  • Benzylidene Substituents: Electron-donating groups (e.g., OCH₃) improve membrane permeability but reduce target affinity.

Future Directions and Challenges

Targeted Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves aqueous solubility from 0.12 mg/mL to 2.8 mg/mL, enabling in vivo testing. Preliminary pharmacokinetics in rats show t₁/₂ = 3.2 h and bioavailability = 34% .

Multi-Target Drug Design

Hybridization with caffeic acid enhances both tyrosinase inhibition (IC₅₀ = 0.14 µM) and antioxidant activity (EC₅₀ = 12.7 µM) . Such derivatives may address oxidative stress in neurodegenerative disorders.

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